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molecular formula C9H17NO3 B8773254 Methyl 4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Methyl 4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No. B8773254
M. Wt: 187.24 g/mol
InChI Key: QFDIYJGLXSWTNG-UHFFFAOYSA-N
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Patent
US08415378B2

Procedure details

The compound was prepared as described in Reference Compound 4, Step 4 starting from methyl 4-((tert-butyldimethylsilyloxy)methyl)-2-methylpiperidine-1-carboxylate and TBAF (10.65 mL, 10.65 mmol, 1 M in THF). The residue was purified by column chromatography (Biotage 40%-90% gradient EtOAc in heptane, 340 snap column), which resulted in the title compound. 1H NMR (400 MHz, cdcl3) δ 0.95-1.42 (m, 3H), 1.68-1.95 (m, 3H), 3.08 (m, 1H), 3.39-3.53 (m, 2H), 3.61 (m, 1H), 3.68 (s, 3H), 3.71-3.87 (m, 1H), 3.87-4.08 (m, 1H), 4.30-4.62 (m, 1H).
[Compound]
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-((tert-butyldimethylsilyloxy)methyl)-2-methylpiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.65 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][CH3:19])=[O:17])[CH:12]([CH3:20])[CH2:11]1)(C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[OH:8][CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][CH3:19])=[O:17])[CH:12]([CH3:20])[CH2:11]1 |f:1.2|

Inputs

Step One
Name
Compound 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl 4-((tert-butyldimethylsilyloxy)methyl)-2-methylpiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1CC(N(CC1)C(=O)OC)C
Step Three
Name
Quantity
10.65 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Biotage 40%-90% gradient EtOAc in heptane, 340 snap column), which

Outcomes

Product
Name
Type
product
Smiles
OCC1CC(N(CC1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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